Aniline hydrofluoride

Materials Science Nanocomposites Clay Intercalation

Aniline hydrofluoride (CAS 542-13-2), also known as anilinium fluoride, is a 1:1 hydrofluoride salt formed from aniline and hydrofluoric acid, with the molecular formula C6H8FN and a molecular weight of 113.13 g/mol. As a member of the aniline hydrohalide class, it serves as a solid, storable source of both the aniline scaffold and nucleophilic fluoride, offering a distinct physicochemical and reactive profile compared to other hydrohalide salts or liquid amine-HF complexes.

Molecular Formula C6H8FN
Molecular Weight 113.13 g/mol
CAS No. 542-13-2
Cat. No. B12772861
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Technical Parameters


Basic Identity
Product NameAniline hydrofluoride
CAS542-13-2
Molecular FormulaC6H8FN
Molecular Weight113.13 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N.F
InChIInChI=1S/C6H7N.FH/c7-6-4-2-1-3-5-6;/h1-5H,7H2;1H
InChIKeyFMKDDEABMQRAKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aniline Hydrofluoride CAS 542-13-2: Industrial-Grade Fluoride Salt for Specialized Synthesis and Electrochemical Applications


Aniline hydrofluoride (CAS 542-13-2), also known as anilinium fluoride, is a 1:1 hydrofluoride salt formed from aniline and hydrofluoric acid, with the molecular formula C6H8FN and a molecular weight of 113.13 g/mol . As a member of the aniline hydrohalide class, it serves as a solid, storable source of both the aniline scaffold and nucleophilic fluoride, offering a distinct physicochemical and reactive profile compared to other hydrohalide salts or liquid amine-HF complexes [1]. This compound is valued in specialized industrial and research contexts, including electrochemical fluorination [2], the synthesis of trifluoromethylaniline intermediates [3], and the preparation of advanced nanocomposite materials [4].

Why Aniline Hydrofluoride CAS 542-13-2 Cannot Be Replaced by Other Aniline Salts or Amine-HF Complexes


Generic substitution of aniline hydrofluoride with other aniline salts (e.g., hydrochloride) or alternative fluoride sources (e.g., triethylamine trihydrofluoride, pyridinium poly(hydrogen fluoride)) is not a straightforward 1:1 exchange. The specific counterion dictates critical performance parameters including the compound's solid-state stability, solubility profile, and nucleophilicity of the fluoride ion. For example, the chloride ion in aniline hydrochloride is a poor leaving group in nucleophilic aromatic substitution (SNAr) compared to fluoride, limiting its utility in certain fluorination pathways [1]. Conversely, while triethylamine trihydrofluoride (TREAT-HF) is a popular liquid reagent, it is a complex mixture (Et3N·3HF) that is highly hygroscopic and corrosive, requiring specialized handling and storage that differs significantly from a defined, crystalline salt like aniline hydrofluoride . The following quantitative evidence highlights the specific contexts where aniline hydrofluoride provides a verifiable advantage.

Verifiable Evidence Guide: Quantifying the Differential Performance of Aniline Hydrofluoride CAS 542-13-2


Interlayer Expansion in Clay Nanocomposites: Aniline Hydrofluoride vs. Aniline Hydrochloride

In the mechanochemical synthesis of polyaniline-clay nanocomposites, the choice of aniline salt precursor significantly impacts the resulting interlayer structure. Aniline hydrofluoride (AnF) produced an interlayer expansion of 1.51 nm, which was notably larger than the expansion achieved with aniline hydrochloride (AnCl) under identical high-loading conditions [1]. This differential expansion is attributed to the unique van der Waals interactions of the fluoride salt and its ability to facilitate the co-intercalation of neutral aniline guest molecules, a phenomenon not observed to the same degree with the chloride analog.

Materials Science Nanocomposites Clay Intercalation

Electrochemical Reductive Fluorination: Process Temperatures Enabled by Aniline Hydrofluoride Precursors

The electrochemical reductive fluorination of nitrobenzenes to produce fluoroanilines is a key industrial process. Patented methods describe the use of an aniline hydrofluoride-containing electrolyte system, which enables the simultaneous reduction and ring fluorination to occur efficiently. Critically, this process is operational at temperatures up to 40°C, which is a significantly milder condition compared to traditional high-temperature vapor-phase fluorination methods (e.g., Balz-Schiemann reaction, which requires thermal decomposition of diazonium salts at elevated temperatures often exceeding 100°C) [1]. This milder condition reduces energy consumption and mitigates the thermal decomposition of sensitive substrates or products.

Electrochemistry Fluorination Organic Synthesis

Synthesis of Trifluoromethylaniline (TFMA): Aniline Hydrofluoride as a Defined Intermediate

An industrial-scale process for manufacturing 4-trifluoromethylaniline, a key intermediate for herbicides and pharmaceuticals, proceeds via a defined aniline hydrofluoride intermediate. The process involves reacting a 4-trihalogenated methylphenyl isocyanate with anhydrous hydrofluoric acid to form the aniline hydrofluoride salt, which is then converted to the free amine with a base [1]. This stands in contrast to direct fluorination methods using gaseous HF or other reagents, which can lead to over-fluorination or difficult-to-separate byproduct mixtures. The formation of the solid, crystalline aniline hydrofluoride intermediate allows for purification and controlled release of the free amine, thereby improving overall process yield and purity.

Agrochemical Synthesis Pharmaceutical Intermediates Fluorine Chemistry

Safety and Handling: Crystalline Aniline Hydrofluoride vs. Liquid Amine-HF Complexes

While all fluoride sources require rigorous safety protocols, the physical form of the reagent significantly impacts hazard mitigation. Aniline hydrofluoride is a solid crystalline salt (melting point range around 197°C ), whereas commonly used alternatives like triethylamine trihydrofluoride (TREAT-HF) are corrosive liquids with a flash point of 29°C . This difference in physical state translates to a reduced risk of large-scale spills and vapor exposure during routine handling. Furthermore, aniline hydrofluoride's higher melting point suggests greater thermal stability compared to liquid amine-HF complexes, which can decompose and release HF vapor upon heating.

Chemical Safety Procurement Laboratory Safety

Optimized Application Scenarios for Aniline Hydrofluoride CAS 542-13-2 Based on Verifiable Evidence


Advanced Polymer-Clay Nanocomposites: Maximizing Interlayer Expansion

Researchers developing high-performance barrier films or flame-retardant polymer nanocomposites should prioritize aniline hydrofluoride over other aniline salts. The evidence demonstrates that this compound yields a significantly larger interlayer expansion (1.51 nm) in montmorillonite clay compared to aniline hydrochloride, a critical factor for exfoliation and property enhancement [1]. Using the fluoride salt directly facilitates the co-intercalation of neutral aniline, leading to a superior nanocomposite morphology that cannot be replicated with chloride or bromide analogs.

Low-Temperature Electrochemical Synthesis of Fluoroanilines

Chemical manufacturers and process development groups focused on fluorinated aromatic building blocks should evaluate aniline hydrofluoride-based electrolytes for electrochemical synthesis. Patented processes confirm the viability of producing fluoroanilines via reductive fluorination at temperatures at or below 40°C [1]. This approach is a direct, energy-efficient alternative to high-temperature gas-phase fluorination, offering improved safety, reduced energy consumption, and compatibility with thermally sensitive substrates.

Controlled Synthesis of High-Value Trifluoromethylaniline (TFMA) Derivatives

Procurement and process chemistry teams in the agrochemical and pharmaceutical sectors should consider aniline hydrofluoride as a key intermediate or a target compound for controlled amine release. The established industrial route to 4-trifluoromethylaniline utilizes the formation of a discrete aniline hydrofluoride salt to purify and isolate the intermediate before liberating the free amine, thereby enhancing overall yield and purity [1]. This contrasts with less controlled direct fluorination methods and provides a clear pathway for process optimization.

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